molecular formula C27H21Br2NO3 B415698 (E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(3-bromo-4,5-dimethoxyphenyl)prop-2-en-1-one CAS No. 353253-23-3

(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(3-bromo-4,5-dimethoxyphenyl)prop-2-en-1-one

Cat. No. B415698
CAS RN: 353253-23-3
M. Wt: 567.3g/mol
InChI Key: XIGRPCPWJXQFCB-FMIVXFBMSA-N
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Description

(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(3-bromo-4,5-dimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C27H21Br2NO3 and its molecular weight is 567.3g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Conformation and Crystal Packing

Studies on the molecular conformation and crystal packing of substituted 4-phenylquinolines, including compounds closely related to the title compound, highlight the importance of weak intermolecular interactions in determining the conformational behavior and crystal packing. These interactions include C–H···O, C–H···N, and π···π aromatic stacking interactions. Such studies are crucial for understanding the physical properties and reactivity of these compounds, with implications for material science and drug design (Sarveswari et al., 2012).

Synthesis and Characterization

The synthesis and characterization of similar compounds, explored through techniques like FTIR, NMR, and X-ray diffraction, contribute significantly to the field of organic chemistry. These studies offer insights into the electronic structure, chemical reactivity, and potential for creating more effective molecules with desired properties (Sarveswari et al., 2015).

Antimicrobial Activity

Research on the antimicrobial properties of related compounds against a range of bacteria and fungi underscores the potential of these molecules in developing new antibacterial and antifungal agents. Such studies are vital for addressing the growing challenge of antibiotic resistance (Sarveswari & Vijayakumar, 2016).

Biological Activity

The exploration of biological activities, including anti-tuberculosis effects and the mechanisms underlying these activities, is crucial for pharmaceutical research. Studies on compounds with similar structural features to the title compound have shown promising biological activities, offering a foundation for further research into therapeutic applications (Bai et al., 2012).

properties

IUPAC Name

(E)-3-(3-bromo-4,5-dimethoxyphenyl)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21Br2NO3/c1-16-25(23(31)12-9-17-13-21(29)27(33-3)24(14-17)32-2)26(18-7-5-4-6-8-18)20-15-19(28)10-11-22(20)30-16/h4-15H,1-3H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGRPCPWJXQFCB-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)C=CC4=CC(=C(C(=C4)Br)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)/C=C/C4=CC(=C(C(=C4)Br)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(3-bromo-4,5-dimethoxyphenyl)prop-2-en-1-one

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